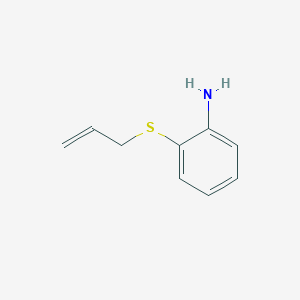

2-(Allylthio)aniline

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Anilines, a class of compounds to which 2-(allylthio)aniline belongs, are known to interact with various enzymes and proteins in the body .

Mode of Action

Anilines generally undergo metabolic transformations in the body, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular targets, leading to various biological effects .

Biochemical Pathways

For instance, anilines can undergo N-alkylation, a process catalyzed by various metal complex and heterogeneous catalysts . This process can lead to the formation of various metabolites, which can have different biological effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . The compound is metabolized by cytochrome P450 (CYP) isozymes . The rate of elimination of this compound was found to be rapid compared to other aniline derivatives . The metabolic transformation of this compound can influence its bioavailability .

Result of Action

The metabolic products of anilines can interact with various cellular targets, potentially leading to a range of biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but partial decomposition may occur under high temperature or light exposure . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a molecular weight of 165.255

Cellular Effects

Currently, there is no specific information available on the cellular effects of 2-(Allylthio)aniline. A related compound, aniline, has been studied for its effects on cells . Aniline derivatives have shown cytotoxic effects on cancer cells . It would be interesting to investigate if this compound has similar effects on cells.

Molecular Mechanism

Research on aniline, a related compound, suggests that it undergoes oxidative polymerization

Metabolic Pathways

Studies on aniline, a related compound, suggest that it is metabolized through a meta-cleavage pathway

Subcellular Localization

Tools like CELLO and DeepLoc 2.0 can predict the subcellular localization of proteins based on their sequences. These tools could potentially be used to predict the localization of proteins that interact with this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylthio)aniline typically involves the nucleophilic substitution of an allyl halide with an aniline derivative. One common method is the reaction of 2-chloroaniline with allyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Allylthio)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

2-(Allylthio)aniline, also known as C9H11NS, is a chemical compound with diverse applications, particularly in scientific research . This article aims to provide a detailed overview of its applications, drawing from verified sources.

Scientific Research Applications

This compound and its derivatives are used across various scientific disciplines.

Use as a Building Block

This compound serves as a building block in synthesizing more complex organic molecules. Its unique structure, featuring an allylthio group, imparts distinct chemical reactivity, making it a versatile compound in synthetic chemistry.

Enzyme Inhibition and Protein Modification

The compound is used in biological studies related to enzyme inhibition and protein modification. N-[2-(allylthio)phenyl]-2-chloroacetamide, a derivative of this compound, can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting enzyme activity and disrupting biochemical pathways.

Therapeutic Agent Research

Research explores the potential of this compound derivatives as therapeutic agents, especially in treating cancer and infectious diseases. Studies on N-[2-(allylthio)phenyl]-2-chloroacetamide have shown antimicrobial properties, effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with moderate effectiveness against Escherichia coli and Candida albicans.

Material Development

This compound is used in developing new materials and chemical processes. For instance, it can be used to create polymers with specific properties .

Antimicrobial Activity

N-[2-(Allylthio)phenyl]-2-chloroacetamide, a derivative of this compound, exhibits antimicrobial properties. A study showed its effectiveness against Gram-positive bacteria like Staphylococcus aureus and MRSA, with moderate activity against Gram-negative bacteria (Escherichia coli) and fungi (Candida albicans). The antimicrobial activity varies based on the structural characteristics of the phenyl ring substituents, which influence lipophilicity and membrane permeability.

Antimicrobial Activity of N-[2-(Allylthio)phenyl]-2-chloroacetamide

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Methicillin-resistant S. aureus | High |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

The mechanism of action involves covalent bonding with cysteine residues in enzymes, disrupting essential cellular processes in pathogens.

QSAR Analysis

Quantitative structure-activity relationship (QSAR) analysis indicates that structural modifications can enhance antimicrobial potency. Compounds with halogenated substituents on the phenyl ring exhibit increased lipophilicity and antimicrobial efficacy.

In Vitro Studies

Comparaison Avec Des Composés Similaires

Similar Compounds

Aniline: A simpler aromatic amine with similar reactivity but lacking the allylthio group.

2-(Methylthio)aniline: Similar structure but with a methylthio group instead of an allylthio group.

2-(Ethylthio)aniline: Similar structure but with an ethylthio group instead of an allylthio group

Uniqueness

2-(Allylthio)aniline is unique due to the presence of the allylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Activité Biologique

2-(Allylthio)aniline, a compound characterized by the presence of both thioether and amine functionalities, has garnered attention in various fields of chemical and biological research. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of biologically active compounds. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₁₁NS, with a molecular weight of approximately 169.26 g/mol. The compound features an allyl group attached to a thioether linked to an aniline moiety, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NS |

| Molecular Weight | 169.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a mechanism behind its antimicrobial effects.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro assays revealed that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, suggesting that this compound may serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the aniline ring or modifications to the allyl group can significantly impact its pharmacological properties. For example, analogs with electron-withdrawing groups on the aromatic ring showed enhanced potency against specific cancer cell lines, indicating that electronic effects play a critical role in its biological activity .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones, confirming its potential as an antimicrobial agent.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent investigation focused on the apoptotic effects of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased annexin V staining, indicative of early apoptotic changes. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, further supporting its role as an anticancer agent .

Propriétés

IUPAC Name |

2-prop-2-enylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIJUUMINQFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407052 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77053-20-4 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.